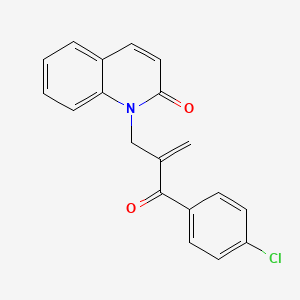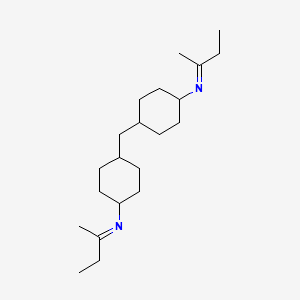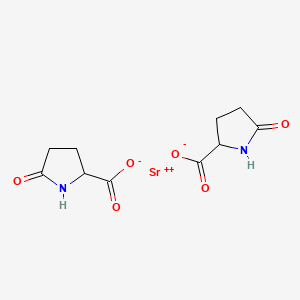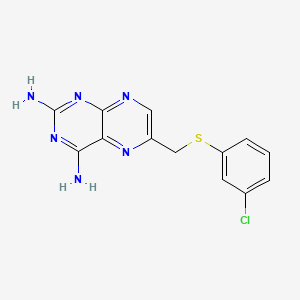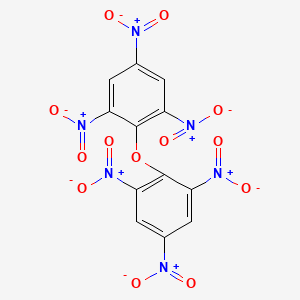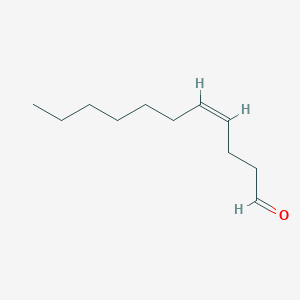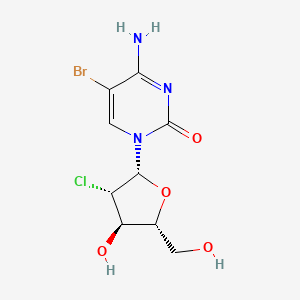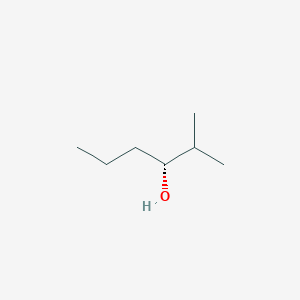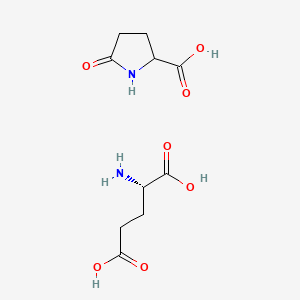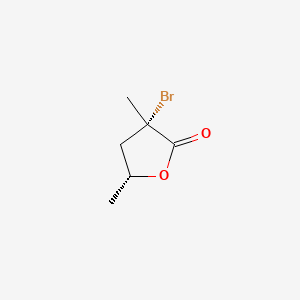
2-((1-Methyl-4-(1-methylvinyl)cyclohexyl)oxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 306-992-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of EINECS 306-992-4 involves specific synthetic routes and reaction conditions. Detailed information on these methods is essential for understanding the compound’s production and applications .
Industrial Production Methods: Industrial production of EINECS 306-992-4 typically involves large-scale synthesis processes. These methods are designed to ensure high yield and purity of the compound, making it suitable for various industrial applications .
Chemical Reactions Analysis
Types of Reactions: EINECS 306-992-4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: The compound reacts with various reagents under specific conditions. Understanding these reagents and conditions is vital for predicting the outcomes of chemical reactions involving EINECS 306-992-4 .
Major Products: The major products formed from reactions involving EINECS 306-992-4 depend on the type of reaction and the reagents used. These products are often utilized in further chemical processes and applications .
Scientific Research Applications
EINECS 306-992-4 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, the compound is employed in various biochemical assays and experiments. In medicine, it is investigated for its potential therapeutic effects and interactions with biological targets. Additionally, the compound has industrial applications, including its use in manufacturing processes and product development .
Mechanism of Action
The mechanism of action of EINECS 306-992-4 involves its interaction with specific molecular targets and pathwaysDetailed studies on the molecular targets and pathways involved provide insights into the compound’s biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds: EINECS 306-992-4 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those listed in the EINECS inventory, such as amyl nitrite, bismuth tetroxide, and mercurous oxide .
Uniqueness: The uniqueness of EINECS 306-992-4 lies in its specific chemical structure and properties, which differentiate it from other compounds. These unique features make it valuable for various scientific and industrial applications .
Properties
CAS No. |
97488-57-8 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-(1-methyl-4-prop-1-en-2-ylcyclohexyl)oxyethanol |
InChI |
InChI=1S/C12H22O2/c1-10(2)11-4-6-12(3,7-5-11)14-9-8-13/h11,13H,1,4-9H2,2-3H3 |
InChI Key |
UQTMBTZRKQJQJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC(CC1)(C)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12666198.png)
